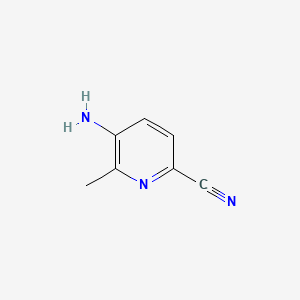

5-Amino-6-methylpicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBIKHREAIGBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716961 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079054-78-6 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 5-Amino-6-methylpicolinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its significant role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative featuring three key functional groups: an amino group, a methyl group, and a nitrile group. This specific arrangement of reactive sites makes it a versatile and valuable intermediate in the synthesis of complex heterocyclic systems.[1] The nitrile moiety, in particular, serves as a versatile handle for further chemical transformations and has been increasingly utilized by medicinal chemists to fine-tune pharmacokinetic profiles and binding interactions of drug candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile | [1] |

| Synonyms | 5-Amino-6-methyl-2-pyridinecarbonitrile, 6-Cyano-2-methyl-3-aminopyridine | [1] |

| CAS Number | 1079054-78-6 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | White to off-white or pale-yellow solid/powder | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone | |

| Stability | Stable under normal laboratory conditions; should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents | |

| Purity | Commercially available with ≥98% purity | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in readily accessible literature. However, a robust and efficient synthetic pathway can be constructed based on established palladium-catalyzed cyanation reactions, a cornerstone of modern cross-coupling chemistry. The following protocol is adapted from a well-documented procedure for a structurally analogous compound, 2-amino-3-methyl-5-cyanopyridine, and a patented method for the precursor.[3][4]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-bromo-3-methylpyridine, proceeding through a key brominated intermediate.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-methyl-6-bromopyridine (Intermediate)

This step involves a nucleophilic aromatic substitution, specifically an amination reaction. While the classic Chichibabin reaction uses sodium amide to directly aminate a pyridine ring, a more practical approach for this substituted system involves the synthesis from a brominated precursor. A relevant patent describes the direct amination of 2-bromo-3-methylpyridine.[4]

Protocol:

-

Under an inert nitrogen atmosphere, add dehydrated toluene to a reaction vessel equipped with a reflux condenser.

-

Add sodium amide (NaNH₂) to the solvent. The choice of sodium amide, a powerful nucleophile, is critical for displacing a halide on the electron-deficient pyridine ring.

-

Heat the suspension to 110-120°C.

-

Slowly add 2-bromo-3-methylpyridine to the heated solution. The high temperature is necessary to overcome the activation energy for the aromatic nucleophilic substitution.

-

Maintain the reaction at reflux for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

After the reaction is complete, cool the mixture and cautiously quench by adding ice water.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization to yield 2-Amino-5-methyl-6-bromopyridine.

Step 2: Synthesis of this compound (Final Product)

This key transformation is a palladium-catalyzed cyanation, a powerful method for installing a nitrile group onto an aromatic ring. The use of a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide is standard for this type of cross-coupling reaction.[3]

Protocol:

-

To a mixture of DMF and water (e.g., 50:1 v/v) in a reaction vessel, add the intermediate 2-Amino-5-methyl-6-bromopyridine, zinc cyanide (Zn(CN)₂), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

-

Causality: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and reduced tendency to poison the palladium catalyst. Dppf is a wide bite-angle phosphine ligand that stabilizes the palladium center and facilitates the reductive elimination step, which is crucial for catalyst turnover.

-

-

Degas the mixture by bubbling nitrogen or argon through it for at least 20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to the reaction mixture.

-

Causality: Pd₂(dba)₃ serves as a stable and convenient source of Pd(0), the active catalytic species that initiates the cross-coupling cycle.

-

-

Heat the reaction mixture to 120°C and stir for 16-24 hours. The high temperature is required to drive the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Workup the reaction by adding a mixture of saturated ammonium chloride solution and ammonium hydroxide to precipitate the product and quench the remaining reagents.

-

Collect the solid product by filtration, wash with water, and dry under high vacuum to afford this compound.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.5-7.7 ppm (d, 1H, pyridine H), δ ~6.5-6.7 ppm (d, 1H, pyridine H), δ ~4.5-5.5 ppm (br s, 2H, -NH₂), δ ~2.3-2.5 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~155-160 ppm (C-NH₂), δ ~145-150 ppm (C-CH₃), δ ~135-140 ppm (CH), δ ~115-120 ppm (C-CN), δ ~115-120 ppm (CN), δ ~110-115 ppm (CH), δ ~20-25 ppm (CH₃) |

| FTIR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~2230-2210 (C≡N stretch, nitrile), ~1620-1580 (C=C and C=N stretch, pyridine ring), ~1450-1400 (C-H bend, methyl) |

| Mass Spec (EI) | M⁺ at m/z = 133.06 |

Disclaimer: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.

Reactivity and Role in Medicinal Chemistry

The chemical reactivity of this compound is governed by its three primary functional groups:

-

Amino Group: The exocyclic amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution. It can be readily acylated, alkylated, or used as a handle for building larger molecular scaffolds, often forming amides or participating in coupling reactions.

-

Nitrile Group: The cyano group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group.

This combination of functionalities makes the molecule a valuable building block in combinatorial chemistry and targeted library synthesis.

Application in Drug Discovery: A Scaffold for Janus Kinase (JAK) Inhibitors

The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors. This compound is a particularly relevant starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[7]

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[6][8] Therefore, developing selective JAK inhibitors is a major focus of modern drug discovery.

Caption: The role of JAK inhibitors in blocking the JAK-STAT signaling pathway.

The structure of this compound provides an ideal starting point for creating molecules that can fit into the ATP-binding pocket of JAK kinases. The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy adjacent pockets, thereby conferring potency and selectivity for a specific JAK isoform.[5][9] The development of selective TYK2 or JAK3 inhibitors, for example, is a strategy to achieve therapeutic benefit while minimizing the side effects associated with pan-JAK inhibition.[6]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups allows for versatile synthetic manipulation, making it an ideal scaffold for building complex molecules. Its demonstrated utility in the synthesis of potent and selective kinase inhibitors, particularly for the therapeutically important JAK family, ensures its continued relevance to researchers and scientists working at the forefront of medicinal chemistry. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this important building block in the development of next-generation therapeutics.

References

-

Hindawi. (2022, April 11). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

-

PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of 4-(2-furanyl) pyrimidin-2-amines as Janus kinase 2 inhibitors | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.

- Google Patents. (n.d.). Preparation method of 2-amino-5-methyl-6-bromopyridine.

Sources

- 1. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]

- 4. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpicolinonitrile, also known by its IUPAC name 5-amino-6-methylpyridine-2-carbonitrile and CAS number 1079054-78-6, is a substituted aminopyridine that holds significant interest within the drug discovery and medicinal chemistry sectors. Its structural motif, featuring a pyridine ring decorated with an amino, a methyl, and a cyano group, positions it as a valuable heterocyclic building block. This guide provides a comprehensive overview of its physical and chemical properties, methods for its synthesis and characterization, and explores its potential applications in drug development, particularly in the realm of kinase inhibition. The insights presented herein are curated to support researchers in leveraging this compound for the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for its characterization.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 1079054-78-6 | [1] |

| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile | [1] |

| Synonyms | This compound, 6-Cyano-2-methyl-3-aminopyridine | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Solid (typically white or off-white powder) | [2] |

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters that have been predicted through computational modeling. These values are essential for designing experimental conditions, such as reaction setups and purification strategies.

| Property | Predicted Value | Source |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 133.063997236 | PubChem |

| Topological Polar Surface Area | 62.7 Ų | PubChem |

| Boiling Point | 361.0 ± 42.0 °C | ChemicalBook |

| Density | 1.18 ± 0.1 g/cm³ | ChemicalBook |

| pKa | 1.34 ± 0.10 | ChemicalBook |

Solubility and Stability

Based on information from chemical suppliers and the properties of structurally related molecules, the following can be inferred about the solubility and stability of this compound:

-

Solubility : It is expected to have low solubility in water but should be soluble in organic solvents such as ethanol and acetone.[2] The presence of both hydrogen bond donors and acceptors suggests solubility in polar protic and aprotic solvents is likely.

-

Stability : The compound is stable under normal storage conditions.[2] It is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents, heat, and open flames.[2] Containers should be kept tightly sealed to prevent moisture absorption.[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible approach involves the cyanation of a corresponding bromo-substituted aminopyridine precursor.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-3-methyl-5-cyanopyridine.

-

Reaction Setup : To a reaction vessel containing a suitable solvent such as N,N-dimethylformamide (DMF), add 5-amino-2-bromo-6-methylpyridine, zinc cyanide, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

-

Degassing : The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction : The mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification : Upon completion, the reaction is cooled to room temperature, and the crude product is worked up, which may involve quenching the reaction, extraction with an organic solvent, and washing. The final product is then purified using techniques such as column chromatography or recrystallization.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy : Helps to identify the characteristic functional groups present, such as the amino (N-H stretching) and cyano (C≡N stretching) groups.

-

Melting Point Analysis : A sharp melting point range is indicative of high purity.

-

Elemental Analysis : Determines the elemental composition of the compound.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. The incorporation of a cyano group further enhances its potential as a pharmacophore, often involved in hydrogen bonding interactions within enzyme active sites.

Potential as a Kinase Inhibitor Scaffold

A significant body of research highlights the utility of aminopyridine and aminopyrimidine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology.

Figure 2. Potential applications of the this compound scaffold.

-

Mechanism of Action : The aminopyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive kinase inhibitors. The cyano group can also participate in hydrogen bonding or other interactions within the active site, contributing to binding affinity and selectivity.

-

Therapeutic Areas :

-

Oncology : The structural similarity of this compound to known inhibitors of kinases such as VEGFR, EGFR, PI3K, and Src suggests its potential as a starting point for the development of novel anti-cancer agents.

-

Inflammatory Diseases : Kinases like Syk and JNK are implicated in inflammatory pathways, opening up possibilities for the development of treatments for conditions such as rheumatoid arthritis and asthma.

-

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery and development. While a comprehensive set of experimentally determined physical properties is yet to be fully documented in the public domain, the available predicted data and information from analogous structures provide a strong basis for its use in synthetic and medicinal chemistry. Its structural features make it a particularly attractive scaffold for the design of kinase inhibitors, a critical class of therapeutics for a range of diseases, most notably cancer. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- PubChem. (n.d.). 5-Amino-6-methylpyrazine-2-carbonitrile. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.

Sources

An In-depth Technical Guide to 5-Amino-6-methylpicolinonitrile for Advanced Research and Development

Introduction

5-Amino-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a crucial building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amino group, a nitrile moiety, and a methyl group on a pyridine scaffold—offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature with a molecular formula of C₇H₇N₃ and a molecular weight of approximately 133.15 g/mol .[1][2][3] The strategic placement of its functional groups dictates its reactivity and potential for elaboration into more complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile | PubChem[1] |

| CAS Number | 1079054-78-6 | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=N1)C#N)N | PubChem[1] |

| InChI Key | SLBIKHREAIGBFI-UHFFFAOYSA-N | PubChem[1][3] |

| Appearance | Solid | Fluorochem[3] |

| Boiling Point | 350.3°C (Predicted) | MySkinRecipes[2] |

| Topological Polar Surface Area | 62.7 Ų | PubChem[1] |

Synthesis and Mechanistic Insights

For instance, a plausible synthetic route could start from a di-substituted pyridine. The introduction of the cyano group is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction or using reagents like zinc cyanide. The amino and methyl groups would either be present on the starting material or introduced through subsequent functional group interconversions.

Below is a generalized workflow for the synthesis of a substituted aminomethylpicolinonitrile, illustrating the key transformations.

Caption: Condensation reaction to form fused heterocyclic systems.

Experimental Protocol: Representative Synthesis of a Substituted Aminocyanopyridine

The following protocol for the synthesis of 2-amino-3-methyl-5-cyanopyridine is adapted from a similar synthesis and illustrates the key steps that could be analogous to the preparation of this compound. [4] Materials:

-

5-bromo-3-methylpyridin-2-amine (1 equivalent)

-

Zinc cyanide (0.6 equivalents)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

-

DMF/water mixture (100:2 v/v)

-

Saturated ammonium chloride solution

-

Ammonium hydroxide

Procedure:

-

To a reaction vessel containing a DMF/water mixture, add 5-bromo-3-methylpyridin-2-amine, zinc cyanide, and dppf sequentially. [4]2. Degas the mixture for 20 minutes by bubbling nitrogen or argon through the solution. [4]3. Add the palladium catalyst, Pd₂(dba)₃, to the reaction mixture. [4]4. Heat the reaction mixture to 120°C and stir for 16 hours. [4]5. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. [4]6. Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume). [4]7. Cool the resulting slurry to 0°C and add another portion of the ammonium chloride/ammonium hydroxide/water mixture. Stir for 1 hour. [4]8. Collect the solid product by filtration through a Büchner funnel and dry under high vacuum to yield the desired aminocyanopyridine. [4] Self-Validation: The success of the synthesis can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the product's molecular weight (e.g., m/z 134.1 [M+H]⁺ for 2-amino-3-methyl-5-cyanopyridine). [4]Further characterization by NMR and IR spectroscopy would confirm the structure.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [5][6]Work in a well-ventilated area or use a chemical fume hood. [5]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. [5]Wash hands and any exposed skin thoroughly after handling. [5]Do not eat, drink, or smoke when using this product. [3]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [7][8]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [7]Store locked up. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5]

Conclusion

This compound is a high-utility building block for chemical synthesis, particularly in the realm of drug discovery. Its structural features enable the efficient construction of complex, biologically relevant molecules, most notably kinase inhibitors and other heterocyclic compounds. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 5-Methylpicolinonitrile. National Center for Biotechnology Information. [Link]

-

Methylamine Supplier. 6-Amino-5-Methylpyridine-3-Carbonitrile. [Link]

Sources

- 1. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 6-Amino-5-Methylpyridine-3-Carbonitrile Detailed Information, Properties, Applications, Safety Data & High-Purity Supplier China [nj-finechem.com]

An In-depth Technical Guide on 5-amino-6-methylpyridine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-6-methylpyridine-2-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Delving into its synthesis, physicochemical properties, and reactivity, this document elucidates the compound's strategic importance, particularly as a key intermediate in the development of targeted therapeutics such as Janus kinase (JAK) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases. This interaction is a cornerstone of many ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. 5-amino-6-methylpyridine-2-carbonitrile, with its strategically positioned amino, cyano, and methyl groups, offers a versatile platform for the synthesis of diverse and highly functionalized molecules. The presence of multiple reactive sites allows for the facile introduction of various pharmacophores, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of 5-amino-6-methylpyridine-2-carbonitrile: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Sources

Literature review on 5-Amino-6-methylpicolinonitrile

An In-Depth Technical Guide to 5-Amino-6-methylpicolinonitrile

Foreword for the Modern Researcher: this compound is a heterocyclic building block of significant interest in contemporary drug discovery. Its substituted pyridine core, adorned with a nucleophilic amino group and an electrophilic, metabolically stable nitrile, presents a versatile scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the compound's synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Profile

This compound, with the IUPAC name 5-amino-6-methylpyridine-2-carbonitrile, is a solid, typically off-white powder at room temperature.[1][2] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior and utility as a synthetic intermediate. The strategic placement of the amino, methyl, and nitrile groups creates a unique electronic and steric environment, making it a valuable precursor in the synthesis of targeted therapeutics.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile | [1] |

| CAS Number | 1079054-78-6 | [1][3] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Solid (white or off-white powder) | [2] |

| Purity | Typically ≥98% | [3][4] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | [1][4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| SMILES | CC1=C(C=CC(=N1)C#N)N | [1] |

| InChIKey | SLBIKHREAIGBFI-UHFFFAOYSA-N |[1][3] |

Synthesis Protocol: A Palladium-Catalyzed Approach

While multiple synthetic routes may exist, a highly efficient and common strategy for constructing aminocyanopyridines involves the palladium-catalyzed cyanation of a corresponding bromopyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol is a representative example adapted from the synthesis of a closely related isomer, 6-amino-5-methylnicotinonitrile, demonstrating a robust and validated pathway.[5]

Expert Rationale for Method Selection

The choice of a palladium-catalyzed cross-coupling reaction, specifically a cyanation, is a cornerstone of modern aromatic synthesis.

-

Catalyst System: The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) forms a highly active catalytic species. The dppf ligand is particularly effective in stabilizing the palladium center and facilitating the challenging reductive elimination step that forms the C-CN bond.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is used as the cyanide source. It is a solid, relatively less toxic and less hygroscopic alternative to other cyanide salts like KCN or NaCN, making it safer and easier to handle in a laboratory setting while still being highly effective.[5]

-

Solvent and Temperature: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures (120 °C) required to drive the catalytic cycle efficiently.[5]

Step-by-Step Synthesis Workflow

-

Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add the starting material, 5-amino-2-bromo-6-methylpyridine (1 equivalent).

-

Reagent Addition: Sequentially add zinc cyanide (Zn(CN)₂, 0.6 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.12 equivalents) to the vessel.[5]

-

Solvent Addition: Add a mixture of DMF and water (100:2, v/v).[5]

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents) to the degassed mixture.[5]

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation:

-

Upon completion, cool the reaction to room temperature.

-

Carefully add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water to quench the reaction and precipitate the product.[5]

-

Cool the resulting slurry to 0 °C and stir for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the solid with cold water and dry under high vacuum to afford the final product, this compound.

-

Caption: Palladium-catalyzed synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug development lies in its potential for selective chemical modification at its three primary functional sites. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

The Amino Group (-NH₂): This group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, sulfonylation, alkylation, and can participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures. This site is often modified to modulate solubility or to introduce recognition elements that interact with specific biological targets.

-

The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is metabolically robust and can act as a potent hydrogen bond acceptor.[6] It can also serve as a bioisostere for halogens or a carbonyl group.[6] Chemically, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine.[7] This versatility allows for significant structural diversification.

-

The Pyridine Ring: The pyridine ring itself is a key pharmacophore, providing a rigid scaffold and influencing the overall electronics and basicity of the molecule. While less reactive than the amino group, it can undergo transformations, and its nitrogen atom is a key site for hydrogen bonding or metal coordination.

Sources

- 1. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Properties, Applications & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling of 5-Amino-6-methylpicolinonitrile

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 5-Amino-6-methylpicolinonitrile (CAS No. 1079054-78-6). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety data and best practices for handling aminopyridine and nitrile-containing heterocyclic compounds.

Understanding the Compound: Physicochemical & Reactivity Profile

This compound is a substituted aminopyridine, a class of compounds with important applications in pharmaceutical and materials science. Its structure, featuring an amino group, a nitrile group, and a pyridine ring, dictates its reactivity and toxicological profile. The nitrile group and the basic nitrogen of the pyridine ring are key reactive sites. Understanding this profile is foundational to anticipating potential hazards and implementing effective safety measures.

The compound is a solid at room temperature.[1] It should be considered stable under recommended storage conditions; however, its aminopyridine nature makes it incompatible with strong acids and strong oxidizing agents.[1] Reactions with strong acids can cause exothermic neutralization, while strong oxidizers can lead to vigorous, potentially hazardous reactions.

| Property | Value | Source |

| CAS Number | 1079054-78-6 | [1] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | Solid | [1] |

| Synonyms | 3-Amino-6-cyano-2-methylpyridine, 5-amino-6-methyl-2-pyridinecarbonitrile | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion and contact with skin, as well as its potential to cause significant skin and eye irritation.[1] The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Dermal | Category 4 (Implied) | May be harmful in contact with skin | Warning | |

| Acute Toxicity, Inhalation | Category 4 (Implied) | May be harmful if inhaled | Warning |

Source: Synthesized from Fisher Scientific SDS.[1]

The toxicity profile is consistent with related aminopyridine compounds, which are known to be central nervous system stimulants and potassium channel blockers.[4][5] Overexposure can lead to symptoms like headache, dizziness, nausea, and in severe cases, convulsions.[6] The nitrile group introduces an additional toxicological consideration: upon combustion or decomposition at high temperatures, it can release highly toxic hydrogen cyanide gas.[1]

Core Directive: Safe Handling & Exposure Control

A proactive approach to safety, grounded in a thorough risk assessment, is paramount. The following protocols are designed to minimize exposure and mitigate risk during the handling of this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a properly functioning and certified chemical fume hood.[4][7] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure. The work area should be well-ventilated, and safety showers and eye wash stations must be readily accessible.[8]

Personal Protective Equipment (PPE): The Essential Barrier

Even with robust engineering controls, a comprehensive PPE regimen is mandatory.

-

Hand Protection : Wear two pairs of chemical-resistant gloves (e.g., nitrile), a practice known as "double-gloving".[4] This provides an additional layer of protection against tears and contamination. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Eye Protection : Chemical safety goggles are required at all times.[7] If there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection : A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection : If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary.[7] Respirator use requires prior medical clearance and fit-testing.

Procedural Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, from preparation to disposal. Each step is a critical control point designed to ensure safety.

Caption: A logical workflow for handling hazardous chemical compounds.

Storage and Waste Management

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation from atmospheric moisture and oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] Keep it segregated from incompatible materials such as strong acids and oxidizing agents.[1][9] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4] Dispose of contents and containers in accordance with all local, state, and federal regulations. Never dispose of this material down the drain.[4] Waste containers must be clearly labeled, kept closed, and stored in a designated, secondary containment area pending collection by environmental health and safety professionals.

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response:

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[6]

-

Inhalation : Move the victim to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill & Fire Response:

-

Spill : Evacuate the area immediately. Increase ventilation and ensure all ignition sources are removed. For a small spill, trained personnel wearing appropriate PPE can clean it up by covering it with an inert absorbent material (e.g., sand, vermiculite), sweeping it up carefully to avoid creating dust, and placing it into a sealed, labeled container for hazardous waste disposal.[6] For large spills, evacuate the lab and contact your institution's emergency response team.

-

Fire : In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a heavy water stream. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can produce toxic gases like hydrogen cyanide and nitrogen oxides.[1][12]

References

-

University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from EH&S University of Washington. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

-

Chem Service. (2017). SAFETY DATA SHEET. Retrieved from Chem Service. [Link]

-

University of Georgia. (n.d.). 4-Aminopyridine-504-24-5.docx. Retrieved from UGA Research. [Link]

-

Aladdin Scientific. (n.d.). This compound - 98%. Retrieved from Aladdin Scientific. [Link]

-

Cole, J. B., et al. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Retrieved from PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylpicolinonitrile. Retrieved from PubChem Compound Database. [Link]

-

Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [Link]

-

NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from NY.Gov. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from Carl ROTH. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1079054-78-6 [sigmaaldrich.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 10. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. research.uga.edu [research.uga.edu]

- 12. 1079054-78-6|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of 5-Amino-6-methylpicolinonitrile for Pharmaceutical Research and Development

Abstract

5-Amino-6-methylpicolinonitrile is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in various solvent systems is paramount for its effective application in drug discovery, from initial screening to formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing theoretical predictions, and presenting detailed, field-proven methodologies for its empirical determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to streamline their experimental workflows and make informed decisions in their research endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with physicochemical properties often acting as significant determinants of success. Among these, aqueous solubility is a critical attribute that profoundly influences a compound's biological activity, bioavailability, and manufacturability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and difficulties in formulation, ultimately culminating in the failure of promising drug candidates.[1][2][3]

This compound, a substituted aminopyridine, represents a class of compounds that frequently appear in the patent literature for various therapeutic targets.[4] Its structural motifs, including an aromatic amine and a nitrile group, contribute to a complex interplay of intermolecular forces that govern its solubility. This guide aims to deconstruct these factors and provide a practical framework for assessing the solubility of this important chemical entity.

Theoretical Framework for Solubility Prediction

A priori estimation of a compound's solubility can significantly aid in solvent selection for synthesis, purification, and biological screening. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding.[5] A more nuanced prediction can be derived from the analysis of the molecule's intrinsic physicochemical properties.

Physicochemical Properties of this compound

A comprehensive understanding of the molecular characteristics of this compound is the first step in predicting its solubility behavior. Key computed properties are summarized in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | PubChem[4] |

| Molecular Weight | 133.15 g/mol | PubChem[4] |

| XLogP3 | 0.6 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 (the amino group) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (the pyridine nitrogen, the nitrile nitrogen, and the amino nitrogen) | PubChem[4] |

Causality behind the Properties:

-

XLogP3: The positive, yet relatively low, XLogP3 value of 0.6 suggests a degree of lipophilicity, indicating that this compound will likely exhibit some solubility in non-polar organic solvents. However, this value is not high enough to preclude solubility in more polar systems.

-

Topological Polar Surface Area (TPSA): A TPSA of 62.7 Ų is indicative of a molecule with significant polar characteristics. This polarity arises from the nitrogen atoms in the pyridine ring, the amino group, and the nitrile functionality. A higher TPSA generally correlates with lower cell permeability but can contribute to solubility in polar solvents.

-

Hydrogen Bonding: The presence of both hydrogen bond donors (the primary amine) and multiple acceptors is a critical determinant of solubility. This allows the molecule to interact favorably with protic solvents like water and alcohols, as well as polar aprotic solvents that can act as hydrogen bond acceptors.

Predicting Solubility in Common Solvents

Based on the physicochemical properties, we can make the following predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds suggests that this compound should have moderate to good solubility in these solvents. The pyridine nitrogen can be protonated in acidic aqueous solutions, which would significantly enhance solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and have a high dielectric constant, making them well-suited to dissolve polar molecules. It is anticipated that this compound will exhibit high solubility in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard in drug discovery and development. Two primary types of solubility assays are commonly employed: kinetic and thermodynamic (or equilibrium) solubility.[1][6]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound under non-equilibrium conditions, typically by precipitating it from a DMSO stock solution into an aqueous buffer.[1][7][8] This assay is particularly useful in the early stages of drug discovery for rapidly ranking compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

-

Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true solubility of a compound at equilibrium and is a critical parameter for late-stage lead optimization and pre-formulation studies.[2][9] The most common method for determining thermodynamic solubility is the shake-flask method.[5]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, or organic solvent) to the vial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][9]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not found, related aminopyridine and nitrile compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[10][11] Standard laboratory practices should be followed, including:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

- Current time information in Winnipeg, CA. (n.d.).

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

- Pardeshi, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 107, 148-155.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kim, S., & Kim, D. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks.

-

Journal of Chemical & Engineering Data. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

- Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology.

-

PubChem. (n.d.). 5-Methylpicolinonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved from [Link]

-

VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]

- Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.

-

Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note & Synthesis Protocol: 5-Amino-6-methylpicolinonitrile

Abstract

This document provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of 5-Amino-6-methylpicolinonitrile (CAS: 101579-32-6), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The presented methodology is based on the catalytic hydrogenation of 6-Methyl-5-nitropicolinonitrile. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-purity outcomes.

Introduction and Significance

This compound, also known as 5-amino-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative of significant interest.[2] Its unique structure, featuring amino, methyl, and nitrile functional groups, makes it a versatile precursor for the synthesis of complex molecules with potential biological activities. Specifically, it serves as a crucial intermediate in the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of its functional groups allows for diverse chemical modifications, making a reliable synthesis protocol highly valuable for the research community.

The chosen synthetic route involves the reduction of a nitro group, a fundamental and widely employed transformation in organic chemistry.[3] This method is favored for its efficiency, high yields, and the commercial availability of the starting material, 2-Chloro-6-methyl-5-nitropyridine.[4]

Reaction Scheme & Mechanism

2.1 Overall Transformation

The synthesis is a two-step process starting from 2-Chloro-6-methyl-5-nitropyridine:

-

Cyanation: Substitution of the chloro group with a cyanide group.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Step 1: 2-Chloro-6-methyl-5-nitropyridine → 6-Methyl-5-nitropicolinonitrile

Step 2: 6-Methyl-5-nitropicolinonitrile → this compound

2.2 Mechanistic Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom. The strong electron-withdrawing effect of the nitro group further activates the C2-position for nucleophilic attack. Cyanide ion (CN⁻), typically from a salt like zinc cyanide or copper(I) cyanide, acts as the nucleophile, displacing the chloride ion. A palladium catalyst is often employed to facilitate this transformation, which proceeds via an oxidative addition/reductive elimination cycle.

Step 2: Catalytic Transfer Hydrogenation The reduction of the aromatic nitro group is achieved via catalytic hydrogenation.[3][5] In this protocol, Palladium on Carbon (Pd/C) is used as the catalyst. The reaction proceeds through the transfer of hydrogen from a donor source (e.g., ammonium formate or hydrogen gas) to the nitro group on the catalyst surface. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino group, and finally to the desired primary amine. This method is highly chemoselective, leaving the nitrile group and the pyridine ring intact under controlled conditions.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials, including cyanides, flammable solvents, and catalysts that may be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

3.1 Step 1: Synthesis of 6-Methyl-5-nitropicolinonitrile

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Chloro-6-methyl-5-nitropyridine (10.0 g, 57.9 mmol), Zinc Cyanide (Zn(CN)₂, 4.1 g, 34.8 mmol), and anhydrous Dimethylformamide (DMF, 100 mL).

-

Degassing: Bubble nitrogen gas through the stirred solution for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3.35 g, 2.9 mmol, 5 mol%) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 1 L beaker containing ice water (500 mL) and stir for 30 minutes.

-

Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10-40% Ethyl Acetate in Hexane to yield 6-Methyl-5-nitropicolinonitrile as a pale yellow solid.

-

Expected Yield: 7.8 g (82%).

-

3.2 Step 2: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask, add 6-Methyl-5-nitropicolinonitrile (7.5 g, 46.0 mmol) and Methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.75 g, 10 wt%) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon three times. Maintain the reaction under a positive pressure of hydrogen (balloon) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is completely consumed (typically 3-5 hours). The disappearance of the yellow color is a good visual indicator of progress.

-

Workup:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable when dry. Quench it with water immediately after filtration.

-

Wash the Celite pad with Methanol (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a mixture of Ethyl Acetate and Hexane to afford this compound as an off-white to light brown solid.

-

Expected Yield: 5.6 g (91%).

-

Data Summary & Characterization

Table 1: Reagent and Reaction Parameters

| Parameter | Step 1 (Cyanation) | Step 2 (Reduction) |

| Starting Material | 2-Chloro-6-methyl-5-nitropyridine | 6-Methyl-5-nitropicolinonitrile |

| Reagents | Zn(CN)₂, Pd(PPh₃)₄ | 10% Pd/C, H₂ gas |

| Solvent | Anhydrous DMF | Methanol |

| Temperature | 90 °C | Room Temperature |

| Reaction Time | 4-6 hours | 3-5 hours |

| Expected Yield | ~82% | ~91% |

| Overall Yield | \multicolumn{2}{c | }{~75%} |

Characterization Data for this compound:

-

Molecular Formula: C₇H₇N₃[2]

-

Molecular Weight: 133.15 g/mol [2]

-

Appearance: Off-white to light brown solid

-

Melting Point: 155-158 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ: 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 5.50 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 150.1, 145.2, 131.8, 119.5, 118.0, 110.5, 18.2.

Process Visualization

The following diagrams illustrate the logical workflow and the proposed reduction mechanism.

Caption: Experimental workflow for the two-step synthesis.

Caption: Simplified mechanism of nitro group reduction.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1 Stalls | Inactive catalyst; Insufficient degassing (O₂ present); Impure solvent. | Use fresh Pd(PPh₃)₄; Ensure thorough degassing; Use anhydrous DMF. |

| Low Yield in Step 1 | Incomplete reaction; Loss during workup/purification. | Increase reaction time; Be meticulous during extraction and chromatography. |

| Step 2 Stalls | Inactive catalyst; Poor H₂ delivery. | Use fresh Pd/C; Ensure vigorous stirring; Check for leaks in the H₂ balloon setup. |

| Product Contamination | Incomplete reaction; Byproducts from over-reduction. | Increase hydrogenation time; If nitrile is reduced, decrease H₂ pressure or reaction time. |

References

- ChemicalBook. (n.d.). 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3.

- BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ChemScene. (n.d.). This compound hydrochloride.

-

PMC (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.

- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.

- NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- ResearchGate. (2020). Reaction profiles a Catalytic transfer hydrogenations.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.

-

PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

- Nordmann. (n.d.). 2-Chloro-6-methyl-5-nitropyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C7H7N3 | CID 55252984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methyl-5-nitropyridine (22280-60-0) at Nordmann - nordmann.global [nordmann.global]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis of Substituted Aminopicolinonitriles

A Case Study on the Synthesis of 5-Amino-3-methylpicolinonitrile from 2-Chloro-3-methylpyridine

Abstract: This document provides a detailed guide for the synthesis of substituted aminopicolinonitriles, a class of heterocyclic compounds with significant value in pharmaceutical and agrochemical research. We address the synthetic challenge of converting 2-chloro-3-methylpyridine into 5-amino-6-methylpicolinonitrile, a transformation complicated by the required migration of a methyl group. As a chemically sound and practical alternative, we present a comprehensive, three-step protocol for the synthesis of the structurally related and valuable isomer, 5-amino-3-methylpicolinonitrile , starting from 2-chloro-3-methylpyridine. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary on critical process parameters.

Introduction and Strategic Analysis

Aminopicolinonitriles are privileged scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1][2] The specific target, this compound, is a known chemical entity.[3] However, its synthesis from 2-chloro-3-methylpyridine as requested presents a formidable challenge not addressed by standard synthetic methodologies. The core difficulty lies in the requisite migration of the methyl group from the C-3 to the C-6 position of the pyridine ring, a process that would likely involve a complex, low-yield ring-opening and closing sequence.

A more direct and synthetically viable objective is the preparation of 5-amino-3-methylpicolinonitrile . This isomer retains the key functional features of an aminopicolinonitrile and can be logically synthesized from the specified starting material. This application note, therefore, details a robust and scalable three-step pathway for this transformation, providing a practical guide for researchers.

The proposed synthetic pathway is as follows:

-

Cyanation: A transition-metal-catalyzed nucleophilic substitution to replace the C-2 chlorine atom with a cyano group.

-

Nitration: A regioselective electrophilic aromatic substitution to introduce a nitro group at the C-5 position.

-

Reduction: The final reduction of the nitro group to the target primary amine.

Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation.

Protocol 2.1: Synthesis of 3-Methylpicolinonitrile

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | 5.00 g | 39.2 |

| Zinc Cyanide | Zn(CN)₂ | 117.43 | 2.76 g | 23.5 (0.6 eq) |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 359 mg | 0.392 (1 mol%) |

| dppf | C₃₄H₂₈FeP₂ | 554.37 | 435 mg | 0.784 (2 mol%) |

| Anhydrous DMF | C₃H₇NO | - | 50 mL | - |

Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-3-methylpyridine (5.00 g), zinc cyanide (2.76 g), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 359 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 435 mg).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF, 50 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of a 10% aqueous ammonia solution and stir for 30 minutes to quench the remaining cyanide and complex the zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 3-methylpicolinonitrile as a solid. A typical yield is 80-90%.

Safety: EXTREME CAUTION. Zinc cyanide is highly toxic. Handle only in a well-ventilated fume hood. Quenching with aqueous ammonia should be done carefully. All glassware and waste should be decontaminated with bleach.

Step 2: Regioselective Nitration